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molecular formula C11H12F2O2 B1343109 Tert-butyl 3,5-difluorobenzoate CAS No. 467442-11-1

Tert-butyl 3,5-difluorobenzoate

Cat. No. B1343109
M. Wt: 214.21 g/mol
InChI Key: NHVCNYLYDFGIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07119073B2

Procedure details

3,5-Difluorobenzoic acid (25 g, 0.158 mol) was dissolved in DCM (150 mL) and dioxane (50 mL). The mixture was transferred into a stainless steel autoclave. Concentrated sulfuric acid (3.6 mL) was added, followed by isobutene (100 mL). The mixture was kept in the autoclave for 5 days. Excess isobutene and the solvents were removed under reduced pressure, the mixture diluted with EtOAc and washed with water, saturated aqueous sodium hydrogen carbonate and brine. Drying and evaporation gave a dark-yellow oil, which was purified by kugelrohr distillation (80–100° C., 1.0 mbar) to give tert-butyl-3,5-difluorobenzoate (27.51, g, 81% ) as a colorless solid.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([F:11])[CH:10]=1)[C:5]([OH:7])=[O:6].S(=O)(=O)(O)O.[CH2:17]=[C:18]([CH3:20])[CH3:19]>C(Cl)Cl.O1CCOCC1>[C:18]([O:6][C:5](=[O:7])[C:4]1[CH:3]=[C:2]([F:1])[CH:10]=[C:9]([F:11])[CH:8]=1)([CH3:20])([CH3:19])[CH3:17]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=C(C1)F
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3.6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C=C(C)C
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess isobutene and the solvents were removed under reduced pressure
ADDITION
Type
ADDITION
Details
the mixture diluted with EtOAc
WASH
Type
WASH
Details
washed with water, saturated aqueous sodium hydrogen carbonate and brine
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation
CUSTOM
Type
CUSTOM
Details
gave a dark-yellow oil, which
DISTILLATION
Type
DISTILLATION
Details
was purified by kugelrohr distillation (80–100° C., 1.0 mbar)

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=CC(=CC(=C1)F)F)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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